molecular formula C17H15N3O B2943352 3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide CAS No. 2034539-14-3

3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide

Cat. No.: B2943352
CAS No.: 2034539-14-3
M. Wt: 277.327
InChI Key: AUCWETURJPCQGP-UHFFFAOYSA-N
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Description

3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and applications. This compound is characterized by its unique chemical structure, which includes a cyano group, a cyclopropyl-substituted pyridine ring, and a benzamide moiety.

Scientific Research Applications

3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method includes the treatment of various substituted amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano and benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide is unique due to its specific chemical structure, which imparts distinct biological activity and chemical reactivity. Its ability to selectively inhibit RORC2 and reduce IL-17 production sets it apart from other similar compounds.

Properties

IUPAC Name

3-cyano-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c18-8-12-2-1-3-15(6-12)17(21)20-10-13-7-16(11-19-9-13)14-4-5-14/h1-3,6-7,9,11,14H,4-5,10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUCWETURJPCQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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